2-(Phenylsulfanyl)Nicotinaldehyde
Overview
Description
2-(Phenylsulfanyl)Nicotinaldehyde is an organic compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a phenylsulfanyl group attached to the nicotinaldehyde structure. This compound is a yellow crystalline solid with a molecular formula of C12H9NO2S and a molecular weight of 235.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)Nicotinaldehyde can typically be achieved through the condensation reaction of thiophenol and nicotinaldehyde. In this reaction, thiophenol reacts with nicotinaldehyde under acidic conditions to produce the target product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)Nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-(Phenylsulfanyl)Nicotinic acid.
Reduction: 2-(Phenylsulfanyl)Nicotinol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2-(Phenylsulfanyl)Nicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Phenylsulfanyl)Nicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-phenylsulfanylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMNSXDXGHXKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377140 | |
Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-31-3 | |
Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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